molecular formula C15H14O3 B077492 2,2'-Dimethoxybenzophenone CAS No. 13102-33-5

2,2'-Dimethoxybenzophenone

Cat. No.: B077492
CAS No.: 13102-33-5
M. Wt: 242.27 g/mol
InChI Key: GSNBCDKAHGNAIE-UHFFFAOYSA-N
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Description

2,2’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, characterized by the presence of two methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

2,2’-Dimethoxybenzophenone has diverse applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

    Biology: The compound is studied for its potential as a UV filter in sunscreens and other personal care products.

    Medicine: Research explores its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for benzophenone indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to form an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., aluminum chloride, zinc chloride, boron trifluoride, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at 50°C for 2-3 hours. The reaction mixture is hydrolyzed, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 2,2’-Dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and minimal environmental impact, adhering to green chemistry principles. The use of safer catalysts and solvents, along with efficient purification techniques, ensures the production of high-purity 2,2’-Dimethoxybenzophenone .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Hydroxy-4-methoxybenzophenone
  • 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone
  • 2,2’-Dihydroxy-4-methoxybenzophenone

Comparison: 2,2’-Dimethoxybenzophenone is unique due to its dual methoxy groups, which enhance its UV absorption and photostability compared to other benzophenone derivatives. This makes it particularly effective as a UV filter in sunscreens. In contrast, compounds like 2-hydroxy-4-methoxybenzophenone have different substitution patterns, affecting their chemical reactivity and applications .

Properties

IUPAC Name

bis(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNBCDKAHGNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927043
Record name Bis(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336-26-1, 13102-33-5
Record name Methanone, bis(methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,2'-Dimethoxybenzophenone in the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives?

A1: this compound serves as a key starting material in the multi-step synthesis of tetrakis(2-hydroxyphenyl)ethene and its derivatives. [] The process involves converting this compound into its corresponding hydrazone, which is then oxidized and subsequently undergoes acid-catalyzed decomposition to yield the desired tetraphenylethylene core. This core structure is essential for creating the tetradentate ligand system with potential applications in polymetallic coordination chemistry and catalysis.

Q2: Has this compound been explored for its potential use in UV-absorbing materials?

A2: While not directly addressed in the provided research, this compound's structural similarity to 5,5′-di-tert-butyl-2,2′-dimethoxybenzophenone, which is a precursor to UV-absorbing oxocalixarenes, suggests a potential research avenue. [] Investigating the photostability and UV absorption properties of this compound and its derivatives could reveal valuable insights for developing novel UV-absorbing materials.

Q3: Are there any reported alternative synthetic routes for compounds related to this compound?

A3: Yes, the synthesis of 4,4′-Dimethoxybenzophenone, a structural isomer of this compound, has been achieved through a trans-carbonylation reaction using polyphosphoric acid. [] This example highlights the possibility of exploring alternative synthetic strategies for compounds structurally related to this compound, potentially leading to improved yields, reduced reaction steps, or access to novel derivatives.

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